molecular formula C20H19BrFN5O B12503764 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B12503764
M. Wt: 444.3 g/mol
InChI Key: VZHWQFXOQCESEX-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties. These structural motifs are commonly found in various pharmaceuticals and agrochemicals due to their significant biological activities and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves a multi-step process. One common approach is the Mannich reaction, which incorporates the piperazine ring into the triazole structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The triazole and piperazine moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H19BrFN5O

Molecular Weight

444.3 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19BrFN5O/c1-14-19(23-24-27(14)16-8-6-15(21)7-9-16)20(28)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-13H2,1H3

InChI Key

VZHWQFXOQCESEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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